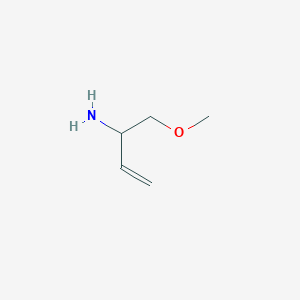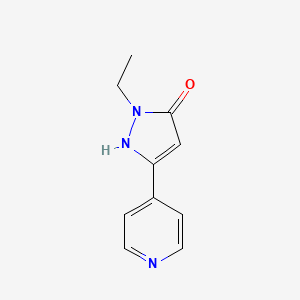
1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol
Overview
Description
Compounds with structures similar to “1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol” belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure containing at least two different types of atoms . Pyrazoles and pyridines are both types of heterocyclic compounds .
Synthesis Analysis
While specific synthesis methods for “1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol” are not available, similar compounds have been synthesized through various methods. For instance, 1-(1-ethyl-1H-indol-3-yl)-3-pyridin-4-yl-prop-2-en-1-one was synthesized as a base for new 3-(pyrimidin-4-yl)-1H-indole derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by elemental analysis, IR, 1H NMR, and 13C NMR .Chemical Reactions Analysis
The chemical reactions of similar compounds involve various processes. For example, the reaction of N-ethyl-3-acetylindole with phenylhydrazine and hydroxylamine hydrochloride gave pyrazolyl-indole and oxazolyl-indole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary. For example, Ethyl 3-oxo-3-(pyridin-4-yl)propanoate has a density of 1.2±0.1 g/cm3, a boiling point of 292.0±15.0 °C at 760 mmHg, and a melting point of 53-59 °C .Scientific Research Applications
Antiviral Activity
“1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol” derivatives have been explored for their antiviral properties. Indole derivatives, which share a similar heterocyclic structure, have shown inhibitory activity against influenza A and other viruses . By extension, the pyrazol-5-ol compound could be synthesized into derivatives that target specific viral enzymes or replication mechanisms, potentially offering a new class of antiviral agents.
Anti-inflammatory Applications
The structural similarity of “1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol” to other bioactive compounds suggests potential anti-inflammatory applications. Indole derivatives have been found to possess significant anti-inflammatory activities, which could be due to inhibition of inflammatory cytokines or key enzymes in the inflammatory pathway .
Mechanism of Action
Future Directions
The future directions for research on similar compounds could involve further investigation of their biological activities, such as antimicrobial, antiviral, and anticancer activities . Additionally, the development of new synthesis methods and the exploration of their therapeutic potential could also be areas of future research.
properties
IUPAC Name |
2-ethyl-5-pyridin-4-yl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-2-13-10(14)7-9(12-13)8-3-5-11-6-4-8/h3-7,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELATYDQVKPWLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(N1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[3-(Trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B1466744.png)
![1-[(2-Fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1466745.png)
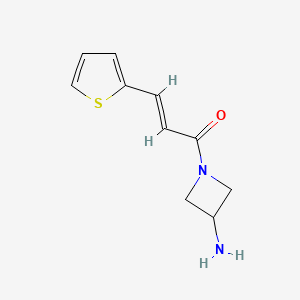
![2-[(3-Aminoazetidin-1-yl)methyl]benzonitrile](/img/structure/B1466748.png)
![2-Pyridin-2-yl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1466750.png)
![1-[(4-Methoxyphenyl)methyl]-1,4-diazepan-2-one](/img/structure/B1466751.png)


![[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1466755.png)
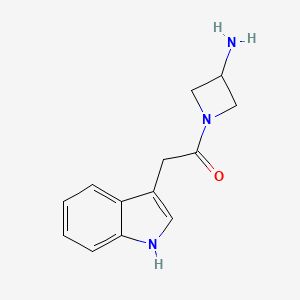
![1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine](/img/structure/B1466762.png)
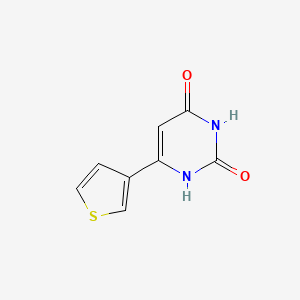
![N-[(4-iodophenyl)methyl]oxan-4-amine](/img/structure/B1466765.png)
